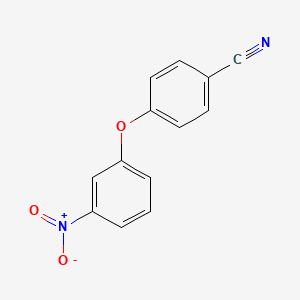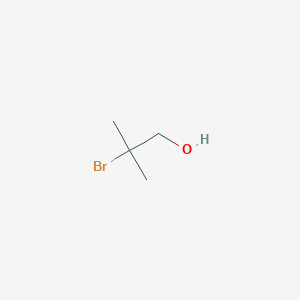
2-Bromo-2-methylpropan-1-ol
Vue d'ensemble
Description
2-Bromo-2-methylpropan-1-ol is an organic compound with the molecular formula C4H9BrO. It is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications. This compound is also known by other names such as 1-bromo-2-methylpropan-2-ol and 2-bromo-2-methyl-1-propanol .
Applications De Recherche Scientifique
2-Bromo-2-methylpropan-1-ol has several applications in scientific research:
Chemical Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Biological Studies: It serves as a starting material in the synthesis of biologically active molecules, such as epothilone C and bistramide A.
Material Science: It is used as a structural modifier in the development of homochiral porous molecular networks.
Mécanisme D'action
Target of Action
The primary target of 2-Bromo-2-methylpropan-1-ol is the carbon atom in organic compounds. This compound, being a tertiary halogenoalkane, is particularly reactive towards nucleophiles due to the presence of a polarized carbon-bromine bond .
Mode of Action
This compound undergoes a nucleophilic substitution reaction, specifically an SN1 reaction . In this process, the bromine atom is replaced by a nucleophile, often a hydroxide ion . The reaction mechanism involves two steps: the slow, rate-determining step where the carbon-bromine bond breaks to form a carbocation, and a fast step where the nucleophile attacks the carbocation .
Biochemical Pathways
The SN1 reaction of this compound with a nucleophile like a hydroxide ion leads to the formation of an alcohol . This reaction is part of the broader class of organic reactions known as nucleophilic substitutions, which are fundamental in organic synthesis and biochemistry.
Result of Action
The result of the action of this compound is the formation of an alcohol via a nucleophilic substitution reaction . This transformation is a fundamental type of chemical reaction in organic chemistry and biochemistry, with wide-ranging implications in synthesis and metabolism.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate and outcome of its SN1 reaction can be affected by the concentration and type of nucleophile, the solvent used, and the temperature . Additionally, the stability of this compound and its reactivity can be influenced by factors such as light, heat, and the presence of other reactive substances.
Safety and Hazards
2-Bromo-2-methylpropan-1-ol is classified as a highly flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment, using the substance only in well-ventilated areas, avoiding contact with skin, eyes, and clothing, and keeping away from heat and sources of ignition .
Analyse Biochimique
Biochemical Properties
2-Bromo-2-methylpropan-1-ol plays a crucial role in biochemical reactions. It is used in the preparation of naphthol-phenylboronic acid ester compounds, which are known for their antitumor activity
Cellular Effects
It is known to cause the massive deguanylation of guanine-based nucleosides and massive deadenylation of adenine-based nucleosides . These processes could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with aqueous hydroxide ions . . The process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound undergoes phase transitions under certain temperature and pressure conditions .
Metabolic Pathways
It is known that the compound undergoes hydrolysis to yield 2-methylpropan-2-ol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Bromo-2-methylpropan-1-ol can be synthesized through several methods. One common method involves the bromination of 2-methylpropan-1-ol using hydrobromic acid (HBr) in the presence of a catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the starting material .
Industrial Production Methods
In industrial settings, this compound is produced using continuous flow reactors, which allow for better control over reaction conditions and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-2-methylpropan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions (OH⁻) to form 2-methylpropan-2-ol.
Elimination Reactions: It can also undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include aqueous KOH or sodium hydroxide (NaOH) under reflux conditions.
Elimination: Strong bases such as KOH or NaOH in ethanol are used under reflux conditions.
Major Products
Substitution: 2-Methylpropan-2-ol
Elimination: 2-Methylpropene
Comparaison Avec Des Composés Similaires
2-Bromo-2-methylpropan-1-ol can be compared with other similar compounds such as:
2-Bromo-2-methylpropane: This compound is similar in structure but lacks the hydroxyl group, making it less reactive in nucleophilic substitution reactions.
3-Bromo-2-methylpropan-1-ol: This compound has a similar structure but with the bromine atom on a different carbon, leading to different reactivity and applications.
The uniqueness of this compound lies in its ability to undergo both substitution and elimination reactions, making it a versatile intermediate in organic synthesis.
Propriétés
IUPAC Name |
2-bromo-2-methylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrO/c1-4(2,5)3-6/h6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPDAQGFJMQNBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55376-31-3 | |
| Record name | 2-bromo-2-methylpropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


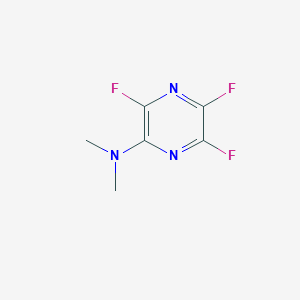
![4,4'-[Oxybis(methylene)]bisbenzoic acid](/img/structure/B3271689.png)
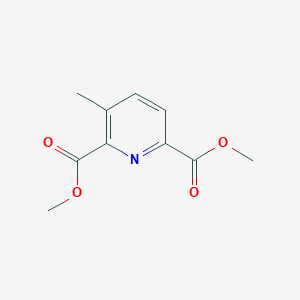

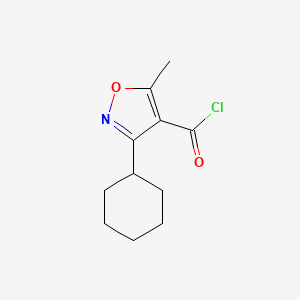
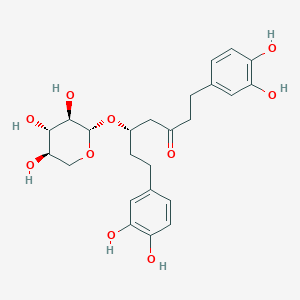
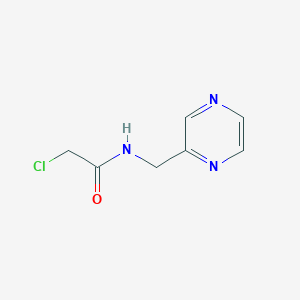
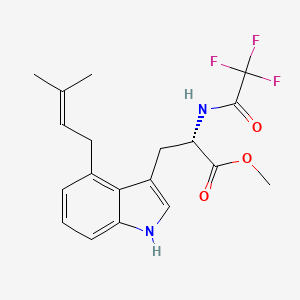
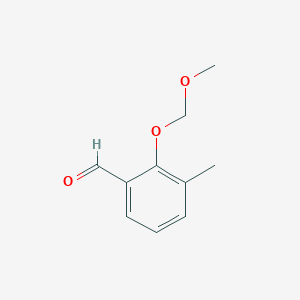

![2-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-(oxan-4-YL)acetic acid](/img/structure/B3271732.png)
![Methyl imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3271740.png)
